4-methoxy-3-nitro-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
4-methoxy-3-nitro-N-(pyridin-3-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with a methoxy group at the 4-position, a nitro group at the 3-position, and a pyridin-3-ylmethyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves a multi-step process One common approach starts with the nitration of 4-methoxybenzamide to introduce the nitro group at the 3-positionThe final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 4-methoxy-3-amino-N-(pyridin-3-ylmethyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4-formyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide or 4-carboxy-3-nitro-N-(pyridin-3-ylmethyl)benzamide.
Scientific Research Applications
4-methoxy-3-nitro-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a precursor for nonlinear optical materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridin-3-ylmethyl group enhances the compound’s ability to bind to specific targets, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-nitro-N-(pyridin-4-ylmethyl)benzamide
- 4-methoxy-3-nitro-N-(pyridin-2-ylmethyl)benzamide
- 4-methoxy-3-nitro-N-(pyridin-3-ylmethyl)benzamide derivatives with different substituents on the pyridine ring
Uniqueness
This compound is unique due to the specific positioning of the methoxy and nitro groups on the benzamide core, which influences its electronic properties and reactivity. The presence of the pyridin-3-ylmethyl group further enhances its binding affinity to biological targets, making it a valuable compound for medicinal chemistry and materials science.
Properties
IUPAC Name |
4-methoxy-3-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-21-13-5-4-11(7-12(13)17(19)20)14(18)16-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYGBKABOFGPEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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